molecular formula C12H17NO2S B12093771 Benzenesulfonamide, 4-methyl-N-4-pentenyl- CAS No. 81097-24-7

Benzenesulfonamide, 4-methyl-N-4-pentenyl-

Cat. No.: B12093771
CAS No.: 81097-24-7
M. Wt: 239.34 g/mol
InChI Key: FXIFDAINZMBJKY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-4-pentenyl- is an organic compound with the molecular formula C12H17NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl and a 4-pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-4-pentenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-pentenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-4-pentenyl- can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-4-pentenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-4-pentenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-4-pentenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-methyl-: Similar structure but lacks the 4-pentenyl group.

    Benzenesulfonamide, N,4-dimethyl-N-nitroso-: Contains a nitroso group instead of the 4-pentenyl group.

    4-methyl-N-phenylbenzenesulfonamide: Substituted with a phenyl group instead of the 4-pentenyl group.

Uniqueness

Benzenesulfonamide, 4-methyl-N-4-pentenyl- is unique due to the presence of both the 4-methyl and 4-pentenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

81097-24-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-methyl-N-pent-4-enylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3

InChI Key

FXIFDAINZMBJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC=C

Origin of Product

United States

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